3-Pyridineacrylic acid ethyl ester
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Overview
Description
3-Pyridineacrylic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethyl ester group attached to a beta-(3-pyridyl)acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pyridineacrylic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of 3-pyridylacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester .
Another method involves the use of 3-pyridylacrylic acid and ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds at room temperature and yields ethyl beta-(3-pyridyl)acrylate as the main product .
Industrial Production Methods
In industrial settings, the production of ethyl beta-(3-pyridyl)acrylate often involves large-scale esterification reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Pyridineacrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds .
Scientific Research Applications
3-Pyridineacrylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl beta-(3-pyridyl)acrylate involves its interaction with various molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
3-Pyridineacrylic acid ethyl ester can be compared with other similar compounds such as:
Methyl beta-(3-pyridyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl beta-(4-pyridyl)acrylate: Similar structure but with the pyridine ring attached at the 4-position instead of the 3-position.
Ethyl beta-(2-pyridyl)acrylate: Similar structure but with the pyridine ring attached at the 2-position instead of the 3-position.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
ethyl 3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3 |
InChI Key |
PIEQSBWGIODYPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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